
6H-Benzofuro(3,2-c)(1)benzopyran-7-amine, N,N-diethyl-6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, hydrochloride, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Benzofuro(3,2-c)(1)benzopyran-7-amine, N,N-diethyl-6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, hydrochloride, cis- is a complex organic compound with a unique structure that combines benzofuran and benzopyran moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Benzofuro(3,2-c)(1)benzopyran-7-amine, N,N-diethyl-6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, hydrochloride, cis- typically involves multiple steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Formation of the Benzopyran Moiety: This involves the cyclization of phenolic compounds with aldehydes or ketones.
Amination: Introduction of the amine group is typically done through nucleophilic substitution reactions.
Methoxylation and Phenylmethoxylation:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenylmethoxy groups.
Reduction: Reduction reactions can occur at the amine group, converting it to different amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation Products: These include quinones and other oxidized derivatives.
Reduction Products: These include various amine derivatives.
Substitution Products: These include halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to study enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6H-Benzofuro(3,2-c)(1)benzopyran-7-amine, N,N-diethyl-6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, hydrochloride, cis- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
6H-Benzofuro(3,2-c)(1)benzopyran-7-amine derivatives: These compounds share a similar core structure but differ in the substituents attached to the core.
Benzofuran derivatives: These compounds contain the benzofuran moiety and exhibit similar chemical properties.
Benzopyran derivatives: These compounds contain the benzopyran moiety and are used in similar applications.
Uniqueness
The uniqueness of 6H-Benzofuro(3,2-c)(1)benzopyran-7-amine, N,N-diethyl-6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, hydrochloride, cis- lies in its specific combination of functional groups and its stereochemistry. This unique structure allows for specific interactions with biological targets and distinct chemical reactivity, making it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
184900-83-2 |
|---|---|
Fórmula molecular |
C27H29NO4 |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
(6aS,11aS)-N,N-diethyl-3-methoxy-9-phenylmethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-7-amine |
InChI |
InChI=1S/C27H29NO4/c1-4-28(5-2)23-13-20(30-16-18-9-7-6-8-10-18)15-25-26(23)22-17-31-24-14-19(29-3)11-12-21(24)27(22)32-25/h6-15,22,27H,4-5,16-17H2,1-3H3/t22-,27-/m1/s1 |
Clave InChI |
SOWUFAOKGPBAOK-AJTFRIOCSA-N |
SMILES isomérico |
CCN(CC)C1=C2[C@H]3COC4=C([C@H]3OC2=CC(=C1)OCC5=CC=CC=C5)C=CC(=C4)OC |
SMILES canónico |
CCN(CC)C1=C2C3COC4=C(C3OC2=CC(=C1)OCC5=CC=CC=C5)C=CC(=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


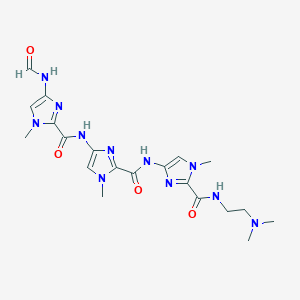
![6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one](/img/structure/B12796337.png)

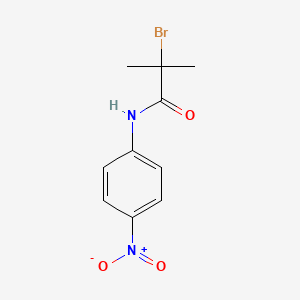
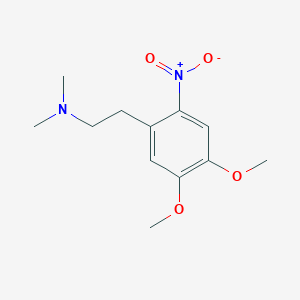
![N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide](/img/structure/B12796358.png)

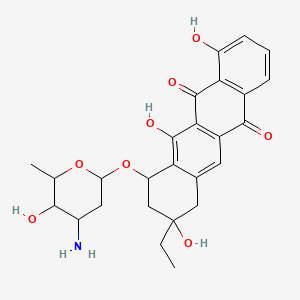
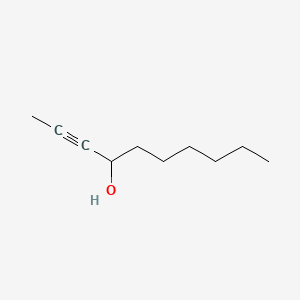
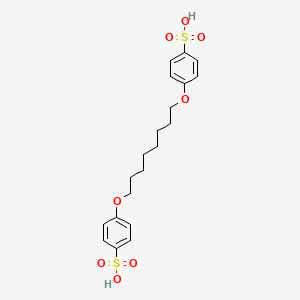
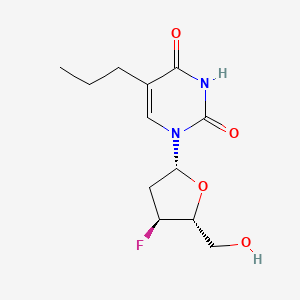

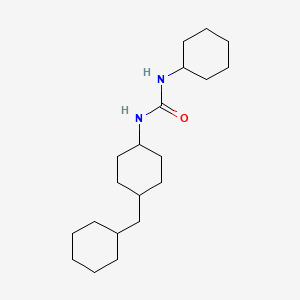
![Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide](/img/structure/B12796408.png)
